molecular formula C12H19N3O3S2 B5057489 N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B5057489
M. Wt: 317.4 g/mol
InChI Key: DSXIMCJZOVQWQS-UHFFFAOYSA-N
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Description

The compound “N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The molecule also contains a sulfonyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfonyl group, and the attachment of the piperidine ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. It could be investigated as a potential pharmaceutical compound .

Properties

IUPAC Name

N-[4-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-8-4-6-15(7-5-8)20(17,18)11-9(2)13-12(19-11)14-10(3)16/h8H,4-7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXIMCJZOVQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N=C(S2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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